cis-beta-Formylacrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

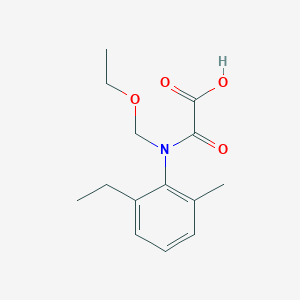

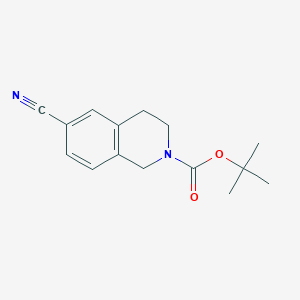

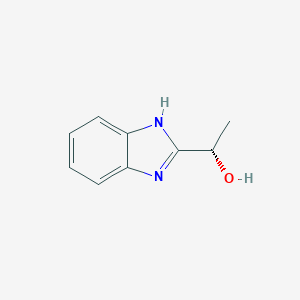

Cis-beta-Formylacrylic acid, also known as 4-oxoisocrotonic acid or (Z)-3-Formylacrylic acid, is a chemical compound with the molecular formula C4H4O3 . It has a molecular weight of 100.07 g/mol .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A polarographic method was used to study the cis (HAc), trans (HAt), and lactol (L) forms of formylacrylic acid (FAA) and its ethyl pseudoester (E) and their interconversions . It was shown that the slow step in the process E⇌L⇌HAc⇌Ac− is hydrolysis of E .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a carboxyl group (-COOH) and a formyl group (-CHO). The cis configuration refers to the spatial arrangement of the carboxyl and formyl groups on the same side of the carbon chain .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it has been reported that after acid hydrolysis of a certain compound, the cis and trans isomers of β-formylacrylic acid are formed .

科学的研究の応用

Structural Investigations :

- The structure of β-formylacrylic acid and related compounds has been studied, highlighting their cis-trans isomerism and cyclic structures (Hellström, 1960).

Tautomeric Transformations and Polarographic Studies :

- Polarographic methods have been used to study the cis and trans forms of formylacrylic acid, revealing insights into their tautomeric transformations and the influence of pH on these processes (Kuzovnikova et al., 1974).

Applications in Microbial Production of Valuable Chemicals :

- Research has shown the potential of extending the shikimate pathway in Escherichia coli for producing valuable chemicals like cis,cis-muconic acid and salicylic acid, highlighting the biotechnological applications of these compounds (Lin et al., 2014).

Enzymatic Conversion and Dehalogenation Studies :

- Enzymatic conversion of cis- or trans-3-chloroacrylic acid to malonate semialdehyde has been studied, providing insights into bacterial degradation processes and the potential role of cis-beta-Formylacrylic acid in these pathways (Poelarends et al., 2007).

NMR Studies on Isomerism :

- NMR spectroscopy has been used to investigate the cis/trans isomerism in derivatives of sarcosine, which is related to the study of this compound (Kricheldorf & Schilling, 1977).

Advances in Microbial Production of cis,cis-Muconic Acid :

- Research on microbial production strategies for cis,cis-muconic acid, a valuable dicarboxylic acid platform chemical, demonstrates the importance of this area for sustainable chemical manufacturing (Choi et al., 2020).

Decomposition Studies in Sub- and Supercritical Water :

- The mechanisms of dissociation of formic acid in different states of water have been theoretically investigated, which could relate to the behavior of similar compounds like this compound (Yagasaki et al., 2002).

Novel Muconic Acid Biosynthesis Pathway Engineering in E. coli :

- Engineering of E. coli for synthesizing muconic acid from glucose, involving a pathway that includes formylacrylic acid derivatives, highlights the biotechnological importance of these compounds (Sengupta et al., 2015).

将来の方向性

The future directions in the study of cis-beta-Formylacrylic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the photocatalytic oxidation of furfural (FUR) to produce industrial feedstocks maleic anhydride (MAN) and 5-hydroxy-2(5H)-furanone (HFO) under simulated solar light (AM 1.5G) using molecular oxygen (O2) as a terminal oxidant and mesoporous graphitic carbon nitride (SGCN) as a photocatalyst has been reported . This indicates potential future directions in the sustainable production of industrial feedstocks using this compound.

特性

| 1575-59-3 | |

分子式 |

C4H4O3 |

分子量 |

100.07 g/mol |

IUPAC名 |

(E)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |

InChIキー |

ZOIRMVZWDRLJPI-OWOJBTEDSA-N |

異性体SMILES |

C(=C/C(=O)O)\C=O |

SMILES |

C(=CC(=O)O)C=O |

正規SMILES |

C(=CC(=O)O)C=O |

| 4437-06-3 1575-59-3 |

|

同義語 |

4-oxo-2-butenoic acid fumaraldehydic acid fumaraldehydic acid, (Z)-isomer malealdehydic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)

![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)

![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)